Hydroxy Cobicistat
描述
Hydroxy Cobicistat is a derivative of Cobicistat, a potent and selective inhibitor of human cytochrome P450 3A (CYP3A) enzymes . It is used as a pharmacokinetic enhancer to increase the systemic exposure of certain antiretroviral medications, thereby enabling increased anti-viral activity at a lower dosage . Unlike Ritonavir, another pharmacokinetic enhancer, Hydroxy Cobicistat does not have anti-HIV activity of its own .
Molecular Structure Analysis
The molecular formula of Hydroxy Cobicistat is C40H53N7O6S2 . It has a molar mass of 792.0 g/mol . The IUPAC name for Hydroxy Cobicistat is 1,3-thiazol-5-ylmethyl N- [ (2R,5R)-5- [ [ (2S)-2- [ [ [2- (2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate .
Chemical Reactions Analysis
Hydroxy Cobicistat is a potent and selective inhibitor of human cytochrome P450 3A (CYP3A) isoforms . The inhibition of CYP3A-mediated metabolism by Hydroxy Cobicistat increases the systemic exposure of CYP3A substrates .
科学研究应用
Pharmacokinetics and Drug-Drug Interactions
Absence of Interactions with GHB
A study by Moltó et al. (2021) found no significant pharmacokinetic or pharmacodynamic drug-drug interactions between cobicistat and γ-hydroxybutyric acid (GHB).
Enhancing Intestinal Absorption
Research by Lepist et al. (2012) demonstrated that cobicistat inhibits intestinal efflux transporters, thereby increasing the absorptive flux of HIV protease inhibitors and other drugs.
Effect on Glomerular Filtration Rate
A study by German et al. (2012) evaluated cobicistat's effect on glomerular filtration rate, noting that it affects estimated glomerular filtration rate (eGFR) but not the actual GFR.
Inhibitor of Human CYP3A
Xu et al. (2010) identified cobicistat as a potent, selective inhibitor of human cytochrome P450 3A (CYP3A) enzymes, suggesting reduced liability for drug interactions compared to other inhibitors.
Pharmacoenhancement and Clinical Efficacy
Pharmacoenhancer of Atazanavir
A 2013 study by Gallant et al. compared cobicistat to ritonavir as pharmacoenhancers of atazanavir, finding comparable efficacy and safety profiles.
Review of Use as Pharmacokinetic Enhancer
Deeks (2014) reviewed cobicistat's role as a pharmacokinetic enhancer of HIV-1 protease inhibitors, highlighting its lower potential for drug interactions and no anti-HIV activity.
Effect on COVID-19 Treatment
Research by Mitjà et al. (2020) investigated hydroxychloroquine alone or in combination with cobicistat-boosted darunavir for treating mild COVID-19, finding no significant benefit.
Analytical and Experimental Studies
UV Spectrophotometric Determination
A study by Saha and Ahmed (2014) developed a UV spectrophotometric method for determining cobicistat in bulk form.
Metabolic Pathways and Enzymes
Wang et al. (2016) profiled cobicistat's metabolic pathways, identifying CYP3A4 and CYP2D6 as major enzymes contributing to its metabolism.
Stability Indicating Spectrophotometric Method
Research by Harini and Pawar Akm (2018) developed a spectrophotometric method for simultaneous determination of cobicistat and other drugs in pharmaceutical dosage forms.
安全和危害
未来方向
The future of Hydroxy Cobicistat and similar compounds lies in their potential to enhance the efficacy of antiretroviral drugs without risking the selection of potential drug-resistant HIV variants . Research is ongoing to develop new long-acting therapies, particularly those involving novel drug candidates such as Hydroxy Cobicistat .
属性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O6S2/c1-40(2,51)37-43-33(27-54-37)25-46(3)38(49)45-35(16-17-47-18-20-52-21-19-47)36(48)42-31(22-29-10-6-4-7-11-29)14-15-32(23-30-12-8-5-9-13-30)44-39(50)53-26-34-24-41-28-55-34/h4-13,24,27-28,31-32,35,51H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,32-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCQPXIILFDPF-FAJRIDIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Cobicistat | |
CAS RN |
1051463-40-1 | |
Record name | Hydroxy cobicistat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXY COBICISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59G4A8U34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。